2'-Methoxy-3-(3-methoxyphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

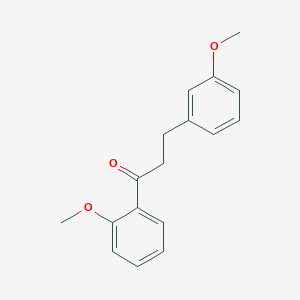

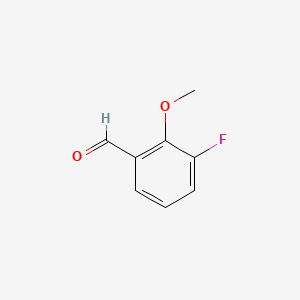

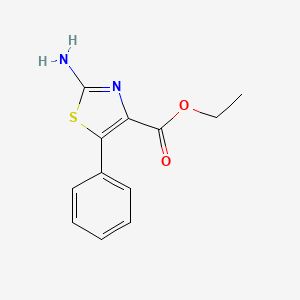

2’-Methoxy-3-(3-methoxyphenyl)propiophenone is an organic compound with the molecular formula C17H18O3 and a molecular weight of 270.32 . It belongs to the class of compounds known as ketones .

Molecular Structure Analysis

The molecular structure of 2’-Methoxy-3-(3-methoxyphenyl)propiophenone consists of two methoxyphenyl groups attached to a propiophenone backbone . Further structural analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis

2’-Methoxy-3-(3-methoxyphenyl)propiophenone is an organic compound with a molecular weight of 270.32 . More specific physical and chemical properties such as boiling point, melting point, and solubility would require additional data.Scientific Research Applications

Semisynthesis of Methoxylated Propiophenones A rapid and practical semisynthesis of natural methoxylated propiophenones, including compounds related to 2'-Methoxy-3-(3-methoxyphenyl)propiophenone, was realized by reacting stereo- and regio-isomeric mixtures of phenylpropenes with a catalytic amount of palladium chloride and sodium formate in formic acid, methanol, and water, followed by oxidation. This method, compared through conventional, ultrasound, and microwave heating, showcases the efficiency and versatility in synthesizing these compounds for various applications (Joshi, Sharma, & Sinha, 2005).

Synthetic Pathways and Intermediates The synthesis of specific pharmaceutical intermediates, such as 4-(P Methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid, was achieved starting from methoxylated propiophenones, demonstrating their importance as key intermediates in pharmaceutical synthesis. This process involved multiple steps, including Friedel-Crafts reactions and condensation with diethyl succinate, showcasing the compound's role in complex synthetic pathways (Yu Ma, 2000).

Advancements in Organic Synthesis Further research into the synthesis and reactions of methoxylated phenyl compounds has led to the development of new methodologies and intermediates for pharmaceutical and chemical research. For instance, the study on the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester and its subsequent reactions provided insights into novel synthetic routes and potential applications in drug development (Pimenova, Krasnych, Goun, & Miles, 2003).

Structural and Spectroscopic Studies The crystal structure, spectroscopic, and thermal stability studies of related methoxylated phenyl compounds have contributed to a deeper understanding of their physical and chemical properties. Such studies are essential for the application of these compounds in various fields, including material science and molecular engineering (Kula, Mazur, & Rzączyńska, 2007).

Drug Discovery and Molecular Docking Methoxylated propiophenones have also been studied for their potential in drug discovery, including their role as kinase inhibitors. Structural, spectral, and electronic properties of newly synthesized compounds have been examined, highlighting their potential in targeting specific biological pathways and diseases. Such research includes molecular docking studies to understand the compound's interaction with cancer and anti-malarial receptors, indicating its significance in the development of new therapeutic agents (H., Thirumalaikumar, Muthu, Asif, & Irfan, 2021).

properties

IUPAC Name |

1-(2-methoxyphenyl)-3-(3-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-19-14-7-5-6-13(12-14)10-11-16(18)15-8-3-4-9-17(15)20-2/h3-9,12H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYHEFDHRKXZTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505622 |

Source

|

| Record name | 1-(2-Methoxyphenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75849-06-8 |

Source

|

| Record name | 1-(2-Methoxyphenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)

![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)